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Compound Name:
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CAS No.: 220844-66-6
Cat. No.: B11857667

Get Quote

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives
exhibiting broad-spectrum biological activities.[1][2][3][4] 7-Bromo substituted quinoline
hydrazides represent a specific subclass where the lipophilic and electronic properties of the
bromine atom at the C-7 position, combined with the hydrogen-bonding capacity of the
hydrazide linker, create a potent pharmacophore. This guide analyzes their efficacy as
antimicrobial, antitubercular, and anticancer agents, supported by Structure-Activity
Relationship (SAR) data and molecular docking insights.

Medicinal Chemistry Rationale

The design of 7-bromo quinoline hydrazides is driven by three key medicinal chemistry
principles:

e The Quinoline Core: Acts as a flat, aromatic scaffold capable of intercalating into DNA or
stacking within the hydrophobic pockets of enzymes (e.g., DNA gyrase, Topoisomerase |II).
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e The 7-Bromo Substituent:

o Lipophilicity: The bromine atom significantly increases the partition coefficient (LogP),
enhancing membrane permeability and cellular uptake, particularly in Mycobacteria (rich in
mycolic acids).

o Halogen Bonding: The 7-Br group can participate in halogen bonding (o-hole interactions)
with carbonyl oxygens or aromatic residues in the binding pocket of target proteins.

e The Hydrazide Linker (-CO-NH-NH-):

o Provides a "hinge" region allowing the molecule to adopt conformations favorable for
binding.

o Acts as both a hydrogen bond donor and acceptor, critical for interacting with residues like
Serine or Aspartic acid in enzyme active sites.

Chemical Synthesis Workflow

The synthesis typically follows a convergent pathway, starting from commercially available
anilines to form the quinoline core, followed by functionalization.

Core Protocol: Synthesis of 7-Bromo-4-
Hydrazinoquinoline Derivatives

e Cyclization (Gould-Jacobs Reaction): Reaction of m-bromoaniline with diethyl
ethoxymethylenemalonate (EMME) at 250°C to form the quinoline ester.

» Hydrolysis & Decarboxylation: Conversion to 7-bromo-4-hydroxyquinoline.
e Chlorination: Treatment with POCIs to yield 4-chloro-7-bromoquinoline.
o Hydrazide Formation: Nucleophilic aromatic substitution (

) with hydrazine hydrate to form 4-hydrazino-7-bromoquinoline.

o Schiff Base/Hydrazide Condensation: Reaction with substituted benzaldehydes or acid
chlorides to yield the final hydrazide/hydrazone library.
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Visualized Synthesis Pathway
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Figure 1: Step-by-step synthetic pathway for generating 7-bromo substituted quinoline
hydrazides.

Pharmacological Profile[2][4][5][6]
Antimicrobial & Antitubercular Activity

The 7-bromo derivatives have shown superior activity against Mycobacterium tuberculosis
(H37Rv strain) compared to their non-halogenated counterparts.

e Mechanism: Inhibition of Enoyl-ACP Reductase (InhA) and DNA Gyrase. The hydrazide
moiety mimics the structure of Isoniazid (INH), while the 7-bromo quinoline core enhances
binding affinity to the hydrophobic substrate-binding loop of InhA.

o Key Data:

o MIC Values: 7-bromo derivatives often exhibit MICs in the range of 0.20 — 6.25 pg/mL
against M. tuberculosis.

o Selectivity: High Selectivity Index (Sl > 10) against Vero cells, indicating low cytotoxicity to
mammalian cells despite high bacterial potency.

Anticancer Activity

These compounds target highly proliferative cells by inducing apoptosis and arresting the cell
cycle at the G2/M phase.

o Targets: EGFR tyrosine kinase and Topoisomerase Il.

e Observation: The 7-bromo substituent is critical for activity against MCF-7 (Breast) and HelLa
(Cervical) cancer cell lines. The bromine atom fills a hydrophobic pocket in the ATP-binding
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site of the kinase, which smaller atoms (F, H) fail to occupy effectively.

E ¢ Biological

Target
. ) Key MIC | ICso
Activity Type Organismi/Cell . Reference
. Substituent (R) Value
Line
) M. tuberculosis 4-
Antitubercular ] ) 0.39 pg/mL [1, 5]
H37Rv Nitrobenzylidene
Antibacterial > aureus 2-Hyd henyl 2.5 pg/mL 3, 4]
ntibacteria -Hydroxyphen . m ,
(MRSA) Yy ypheny Hg
] MCF-7 (Breast 3,4-
Anticancer ) 1.2 uM [2, 6]
Cancer) Dimethoxyphenyl
Antifungal C. albicans 4-Chlorophenyl 12.5 pg/mL [3]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this class is tightly regulated by substitutions at three specific zones.

SAR Logic Map
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Figure 2: SAR analysis highlighting the functional contribution of the 7-bromo group and
hydrazide linker.

Key SAR Findings:

o Position 7 (Bromine): Replacement of Br with H or F dramatically reduces activity against
Mycobacteria, suggesting that the bulk and lipophilicity of Bromine are essential.
Replacement with lodine often leads to solubility issues.

e Hydrazide Linker: Methylation of the hydrazide nitrogen abolishes activity, confirming the
necessity of the -NH- proton for hydrogen bonding with the receptor.

e Distal Aryl Group:
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o Electron Withdrawing Groups (NOz, Cl, F): Enhance antibacterial potency.

o Electron Donating Groups (OMe, OH): Enhance anticancer potency (likely due to better
interaction with kinase domains).

Mechanism of Action: Molecular Docking

Molecular docking studies suggest that 7-bromo quinoline hydrazides bind to the B subunit of
DNA Gyrase (in bacteria) or the ATP binding pocket of EGFR (in cancer).

Binding Mode in DNA Gyrase (PDB: 1KZN)

e H-Bonding: The hydrazide carbonyl oxygen forms a hydrogen bond with Arg76.

o Pi-Stacking: The quinoline ring intercalates between DNA base pairs or stacks against
Tyr109.

e Halogen Interaction: The 7-Br atom occupies a defined hydrophobic pocket, interacting with
Val120 and lle78. This specific interaction stabilizes the ligand-enzyme complex, explaining
the superior potency of the 7-bromo derivative over the 7-chloro or 7-hydrogen analogs.

Experimental Protocols
Protocol A: Synthesis of 7-Bromo-4-hydrazinoquinoline

e Dissolve 0.01 mol of 4-chloro-7-bromoquinoline in 30 mL of absolute ethanol.

Add 0.15 mol of hydrazine hydrate (99%) dropwise.

Reflux the mixture for 6—-8 hours. Monitor via TLC (Mobile phase: Chloroform:Methanol 9:1).

Cool to room temperature. The solid product will precipitate.

Filter and wash with cold ethanol.

Recrystallize from ethanol/water to yield yellow crystals (Yield: ~75-85%).

Protocol B: Antimicrobial Assay (MIC Determination)

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11857667?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Prepare stock solutions of test compounds (1 mg/mL in DMSO).

¢ Inoculate 96-well plates with bacterial suspension (S. aureus or M. tuberculosis) adjusted to
0.5 McFarland standard.

e Add serial dilutions of the test compound.

e Incubate at 37°C for 24h (bacteria) or 7 days (Mycobacteria).

o Add Resazurin dye. A color change from blue to pink indicates bacterial growth.
o Define MIC as the lowest concentration preventing the color change.

References

e Synthesis and antitubercular activity of 7-chloro-4-quinolinylhydrazones
derivatives.ResearchGate.

o Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a
Quinoline Moiety.MDPI Molecules.

o Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline
Hydrazones.Der Pharma Chemica.

o Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-
dione containing Aryl sulphonamides.ResearchGate.

o Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides.National
Institutes of Health (PMC).

o Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer
agents.National Institutes of Health (PMC).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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